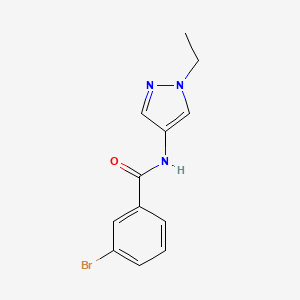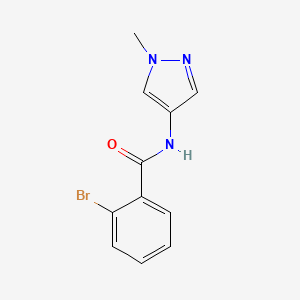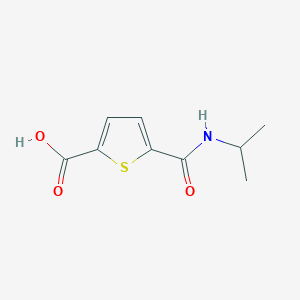
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide, also known as Mocetinostat, is a histone deacetylase (HDAC) inhibitor that has been under extensive scientific research due to its potential therapeutic applications. HDAC inhibitors have been shown to have anti-tumor effects, making them a promising candidate for cancer therapy.
Wirkmechanismus
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide inhibits HDAC enzymes, which leads to the accumulation of acetylated histones. This accumulation of acetylated histones leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-tumor effects, this compound has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of HDAC enzymes and has been extensively studied for its anti-tumor effects. However, this compound also has limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, this compound has been shown to have toxicity in some animal models, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylpyridin-2-yl)oxolane-2-carboxamide. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, future studies could focus on developing more efficient synthesis methods for this compound and improving its solubility in water.
Synthesemethoden
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methylpyridin-2-yl chloride. The second step involves the reaction of 4-methylpyridin-2-yl chloride with 2-oxolane carboxylic acid to form this compound, which is this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been extensively studied for its potential use in cancer therapy. HDAC inhibitors have been shown to have anti-tumor effects by inhibiting the deacetylation of histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has been shown to have anti-tumor effects in various types of cancer, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNHCZIDNDJIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)




![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)